molecular formula C10H16 B13795798 Tricyclo[6.2.0.03,6]decane CAS No. 277-87-2

Tricyclo[6.2.0.03,6]decane

Cat. No.: B13795798
CAS No.: 277-87-2
M. Wt: 136.23 g/mol
InChI Key: BQVPJCNZRNQELG-UHFFFAOYSA-N
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Description

Tricyclo[6.2.0.03,6]decane is a unique organic compound characterized by its three-dimensional cage-like structure. This compound is a member of the tricyclic hydrocarbons family and is known for its rigidity and stability. The structure of this compound consists of three interconnected cycloalkane rings, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[6.2.0.03,6]decane can be achieved through various methods. One notable method involves the photodimerization of 1,5-diaryl-1,4-pentadien-3-ones. This reaction proceeds via a diradical stepwise mechanism through the triplet excited state with asynchronous ring closure . The reaction conditions typically involve solar irradiation using a Pyrex flask, and the products are characterized by infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometric methods .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of photodimerization and other synthetic routes can be scaled up for industrial applications. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[6.2.0.03,6]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.

    Substitution: Substitution reactions, particularly halogenation, can introduce halogen atoms into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce simpler hydrocarbons. Substitution reactions typically result in halogenated derivatives of this compound.

Scientific Research Applications

Tricyclo[6.2.0.03,6]decane has several scientific research applications:

    Chemistry: It serves as a model compound for studying the reactivity and stability of tricyclic hydrocarbons.

    Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.

    Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of Tricyclo[6.2.0.03,6]decane involves its interaction with various molecular targets. The compound’s cage-like structure allows it to fit into specific binding sites, influencing molecular pathways and reactions. The diradical mechanism observed in its photodimerization reactions highlights its ability to form stable intermediates and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[6.2.0.03,6]decane is unique due to its specific ring arrangement and the resulting stability and rigidity. Its ability to undergo photodimerization and form stable intermediates sets it apart from other tricyclic hydrocarbons.

Properties

CAS No.

277-87-2

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

tricyclo[6.2.0.03,6]decane

InChI

InChI=1S/C10H16/c1-2-8-6-10-4-3-9(10)5-7(1)8/h7-10H,1-6H2

InChI Key

BQVPJCNZRNQELG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC3CCC3C2

Origin of Product

United States

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